molecular formula C29H21N3O5 B11978183 Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-09-3

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11978183
CAS No.: 302913-09-3
M. Wt: 491.5 g/mol
InChI Key: NQZUOOUETUUWOO-UHFFFAOYSA-N
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Description

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidines. These compounds are known for their diverse applications in pharmaceuticals and agrochemicals due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps, including the formation of the pyrrolo[1,2-c]pyrimidine core and subsequent functionalization. One common method involves the use of metal-free chemoselective double cyanation, followed by cyano-addition and aromatization to construct the pyrrole skeleton . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives, such as:

Properties

CAS No.

302913-09-3

Molecular Formula

C29H21N3O5

Molecular Weight

491.5 g/mol

IUPAC Name

ethyl 7-(4-nitrobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C29H21N3O5/c1-2-37-29(34)24-16-27(28(33)22-12-14-23(15-13-22)32(35)36)31-18-30-25(17-26(24)31)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3

InChI Key

NQZUOOUETUUWOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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